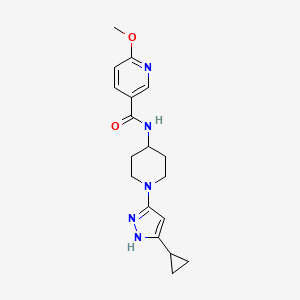

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-6-methoxynicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-6-methoxynicotinamide, also known as CP-945,598, is a potent and selective cannabinoid receptor 1 (CB1) antagonist. It has been extensively studied for its potential therapeutic applications in various diseases, including obesity, diabetes, and addiction.

Scientific Research Applications

- Potential : These findings suggest that this compound class could be further developed as PAK4 inhibitors for anticancer therapy .

- Compound Potential : The compound has been investigated as an inhibitor for treating IPF. Further studies are needed to explore its efficacy and safety .

- Molecular Simulation : Molecular simulation studies reveal favorable binding patterns in the LmPTR1 pocket, suggesting its potential as an antileishmanial agent .

- Application : These pyrazole derivatives may have diverse biological activities and are of interest in drug discovery .

Cancer Research: PAK4 Inhibition

Idiopathic Pulmonary Fibrosis (IPF) Treatment

Antileishmanial and Antimalarial Activity

Synthesis of 1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazoles

Indole Derivatives and Antitubercular Activity

Mechanism of Action

Target of Action

The compound, also known as N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-6-methoxynicotinamide, has been found to show significant activity against the kinase p70S6Kβ . This kinase is a member of the AGC family of serine/threonine kinases and plays a crucial role in protein synthesis and cell proliferation.

Mode of Action

The compound interacts with its target kinase by binding to the active site, thereby inhibiting its activity . This interaction results in the disruption of the kinase’s normal function, leading to changes in cellular processes controlled by this kinase.

properties

IUPAC Name |

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-methoxypyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O2/c1-25-17-5-4-13(11-19-17)18(24)20-14-6-8-23(9-7-14)16-10-15(21-22-16)12-2-3-12/h4-5,10-12,14H,2-3,6-9H2,1H3,(H,20,24)(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSTKLVNJDMCHMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C(=O)NC2CCN(CC2)C3=NNC(=C3)C4CC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-6-methoxynicotinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cinnamamide](/img/structure/B2380400.png)

![8-((4-Fluorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2380406.png)

![N-(3,4-dimethoxyphenyl)-2-(oxo-8-(p-tolyl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2380407.png)

![4-{2-oxo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2380409.png)

![N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{2-methylpyrido[3,4-d]pyrimidin-4-yl}azetidin-3-amine](/img/structure/B2380412.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2380413.png)

![ethyl 2-(8-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2380415.png)